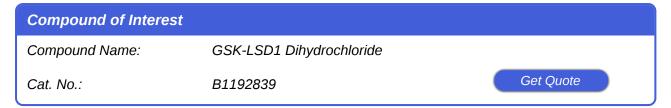




Application Notes and Protocols for GSK-LSD1 Dihydrochloride In Vitro Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-LSD1 dihydrochloride is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3][4][5] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). [6] By removing these methyl marks, LSD1 is primarily associated with transcriptional repression and is implicated in various cellular processes, including differentiation and proliferation.[6][7] Dysregulation of LSD1 activity is observed in numerous cancers, making it a compelling therapeutic target.[6][8] GSK-LSD1 serves as a valuable chemical probe for studying the biological functions of LSD1 and for validating its potential as a drug target.[9] These application notes provide detailed protocols for in vitro assays to characterize the activity of GSK-LSD1.

Mechanism of Action

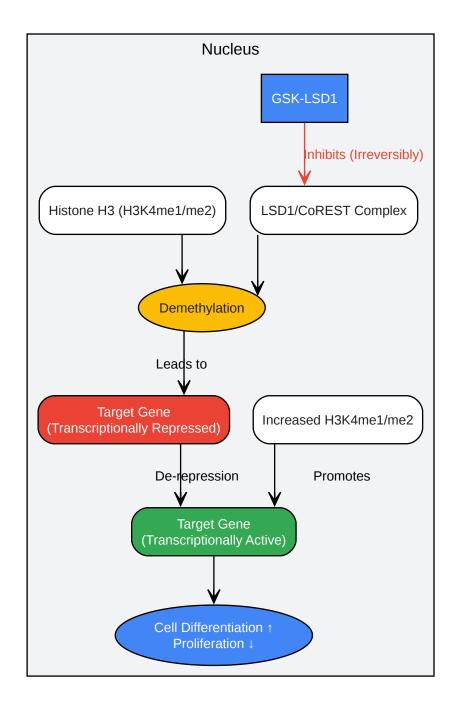
GSK-LSD1 acts as an irreversible, mechanism-based inhibitor of LSD1.[9] Its primary mechanism involves the inhibition of the catalytic activity of LSD1, preventing the demethylation of its histone substrates.[10] This inhibition leads to an increase in the levels of H3K4 mono- and di-methylation (H3K4me1 and H3K4me2) at specific genomic loci.[9] Beyond its effect on catalytic activity, GSK-LSD1 has also been shown to disrupt the binding of LSD1 to chromatin, further impacting its regulatory function.[10] The inhibition of LSD1 by GSK-LSD1



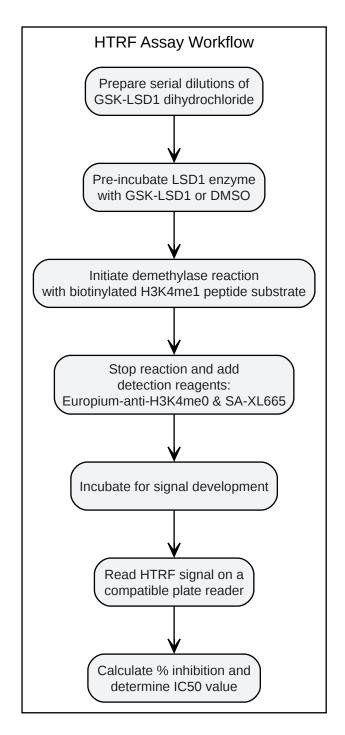
can lead to the de-repression of target genes, inducing cellular differentiation and inhibiting the proliferation of cancer cells.[7][10]

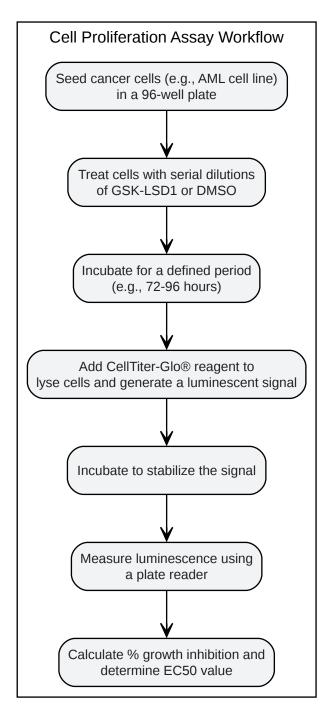
Signaling Pathway of LSD1 Inhibition by GSK-LSD1











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